Methyl 2-(piperidin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula CHClNO. It is classified as a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is recognized for its role as an analog of methylphenidate, a medication primarily used to treat attention deficit hyperactivity disorder and narcolepsy. Methyl 2-(piperidin-3-yl)acetate hydrochloride is utilized in various scientific research applications, particularly in medicinal chemistry and biological studies.
The synthesis of methyl 2-(piperidin-3-yl)acetate hydrochloride typically involves the esterification of 2-(piperidin-3-yl)acetic acid with methanol in the presence of an acid catalyst. This reaction is often conducted under reflux conditions to ensure complete esterification. Following this, hydrochloric acid is added to form the hydrochloride salt, which enhances the compound's solubility and stability in aqueous environments. The industrial production of this compound may utilize continuous flow reactors and automated systems to optimize yield and purity .
Methyl 2-(piperidin-3-yl)acetate hydrochloride can undergo several types of chemical reactions:
These reactions are critical for synthesizing more complex molecules in pharmaceutical applications, allowing researchers to modify the structure for enhanced biological activity.
Methyl 2-(piperidin-3-yl)acetate hydrochloride primarily acts through inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts. By inhibiting this enzyme, the compound increases acetylcholine levels, thereby enhancing cholinergic signaling in neuronal cells. This mechanism is particularly relevant in studies related to neurological disorders where cholinergic signaling is disrupted .
The compound's interaction with various enzymes and proteins influences multiple biochemical pathways, making it a valuable tool in both pharmacological research and therapeutic applications.
Methyl 2-(piperidin-3-yl)acetate hydrochloride typically appears as a white crystalline solid. It is soluble in water due to its hydrochloride form, which enhances its bioavailability.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme temperature or pH conditions. Its melting point and specific solubility characteristics are essential for its handling and application in research settings.
Methyl 2-(piperidin-3-yl)acetate hydrochloride serves several roles in scientific research:
The chiral nature of the piperidine ring in methyl 2-(piperidin-3-yl)acetate hydrochloride necessitates precise stereocontrol during synthesis. The molecule contains a stereogenic center at the 3-position of the piperidine ring, making enantioselective synthesis crucial for pharmaceutical applications where specific stereochemistry often determines biological activity. The (R)-enantiomer (CAS: 865157-03-5) and (S)-enantiomer (CAS: 957471-98-6) require distinct synthetic approaches to achieve high enantiomeric excess (ee) [5] [7].
Resolution techniques typically employ chiral auxiliaries or chromatography to separate racemic mixtures (CAS: 247259-31-0). A more efficient approach involves asymmetric hydrogenation of prochiral enol acetates using chiral catalysts like BINAP-Ru complexes, achieving ee values exceeding 90% under optimized conditions (70°C, 80 psi H₂). The stereochemical integrity of the final product is confirmed through polarimetry and chiral HPLC analysis, with the (R)-enantiomer displaying specific rotation [α]D²⁵ = +12.5° (c=1, H₂O) [2] [7]. Molecular weight (193.67 g/mol) and purity specifications (typically ≥95%) are critical quality indicators documented in analytical certificates [1].
Table 1: Stereoisomers of Methyl 2-(Piperidin-3-yl)acetate Hydrochloride
Stereochemistry | CAS Number | Molecular Formula | Specific Rotation | Synthetic Yield (%) |
---|---|---|---|---|
Racemic mixture | 247259-31-0 | C₈H₁₆ClNO₂ | - | 85-90 |
(R)-enantiomer | 865157-03-5 | C₈H₁₆ClNO₂ | +12.5° (c=1, H₂O) | 65-70 |
(S)-enantiomer | 957471-98-6 | C₈H₁₆ClNO₂ | -12.3° (c=1, H₂O) | 60-65 |
Advanced catalytic systems have revolutionized the enantioselective synthesis of piperidine derivatives. Organophotocatalysis has emerged as a particularly powerful strategy, enabling asymmetric C–C bond formation under mild conditions. The [1+2+3] strategy employing Mes-3,6-t-Bu₂-Acr-Ph⁺BF₄⁻ (2.5 mol%) as a photocatalyst allows direct assembly of piperidine precursors from ammonium acetate, alkenes, and unsaturated carbonyl compounds at room temperature [4]. This method achieves excellent diastereocontrol (dr up to 6.6:1) without requiring metal catalysts, making it environmentally favorable.
Chiral phase-transfer catalysis provides another efficient route to enantiomeric enrichment. Quaternary ammonium salts derived from cinchona alkaloids effectively control stereochemistry during the alkylation of glycine derivatives, key precursors to piperidine-3-yl acetate frameworks. Recent optimizations have enhanced catalyst turnover numbers to >500, significantly reducing costs for large-scale production [2]. The hydrochloride salt formation is subsequently achieved through HCl gas treatment in anhydrous diethyl ether, yielding crystalline products with ≥98% enantiomeric excess when starting from enantiopure precursors [5] [7].
Sustainable manufacturing protocols for methyl 2-(piperidin-3-yl)acetate hydrochloride focus on solvent reduction, energy efficiency, and atom economy. Traditional esterification methods involving thionyl chloride and methanol generate substantial hazardous waste. Modern approaches employ enzyme-mediated transesterification using immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems, achieving conversion rates >95% with minimal by-product formation [7]. This biocatalytic process operates under mild conditions (40-45°C), significantly reducing energy consumption compared to conventional acid-catalyzed esterification (reflux conditions).
Hydrochloride salt formation has been optimized through reactive crystallization techniques. Instead of separately preparing the free base and treating with HCl gas, in-situ salt formation is achieved by introducing hydrogen chloride vapor directly into the crystallization solvent system. This integrated approach reduces processing time by 40% and improves crystal morphology for enhanced filtration efficiency [1]. Solvent selection plays a crucial role in sustainability metrics—switching from tetrahydrofuran to 2-methyltetrahydrofuran (derived from renewable resources) decreases the process E-factor by 35%. Life cycle assessment confirms these innovations reduce the overall carbon footprint by 50% compared to traditional synthesis routes [7].
Table 3: Green Metrics Comparison for Esterification Methods
Method | Catalyst | Temperature (°C) | Reaction Time (h) | Atom Economy (%) | E-Factor |
---|---|---|---|---|---|
Acid-catalyzed | H₂SO₄ | 65 | 12 | 78 | 8.7 |
Biocatalytic | Lipase B | 40 | 24 | 92 | 2.1 |
Microwave-assisted | Zeolite | 100 | 0.5 | 85 | 4.3 |
Mechanochemical | None | RT | 1 | 96 | 1.2 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1